

The Polypharmacology of Dihydro-benzodioxin Compounds: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: 2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine

Cat. No.: B1345177

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For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzo[b][1][2]dioxin (also known as 1,4-benzodioxan) scaffold is a versatile and privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.^[3] Its unique conformation and electronic properties allow for interaction with a wide array of biological targets, leading to a rich polypharmacological profile. This technical guide provides an in-depth exploration of the diverse pharmacological activities of dihydro-benzodioxin derivatives, focusing on their multi-target engagement. This document summarizes key quantitative data, details representative experimental protocols for the evaluation of these compounds, and visualizes the associated signaling pathways and experimental workflows.

Multi-Target Profile of Dihydro-benzodioxin Compounds

Dihydro-benzodioxin derivatives have been shown to interact with a variety of biological targets, demonstrating their potential in treating a range of diseases, from cancer to neurodegenerative disorders and cardiovascular conditions. The subsequent sections will delve into the specifics of these interactions.

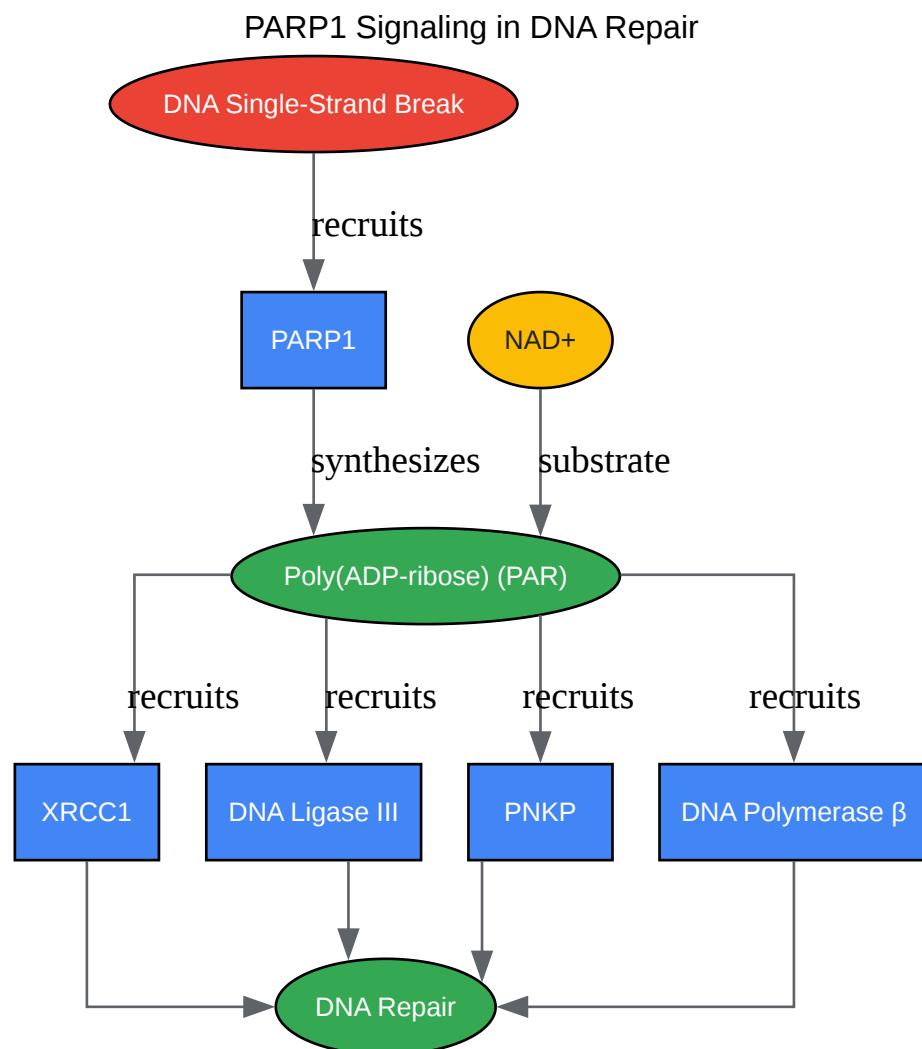
Anticancer Activity: PARP1 Inhibition

Several dihydro-benzodioxin derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway. PARP1 inhibitors have emerged as a successful therapeutic strategy for cancers with deficiencies in DNA repair mechanisms.

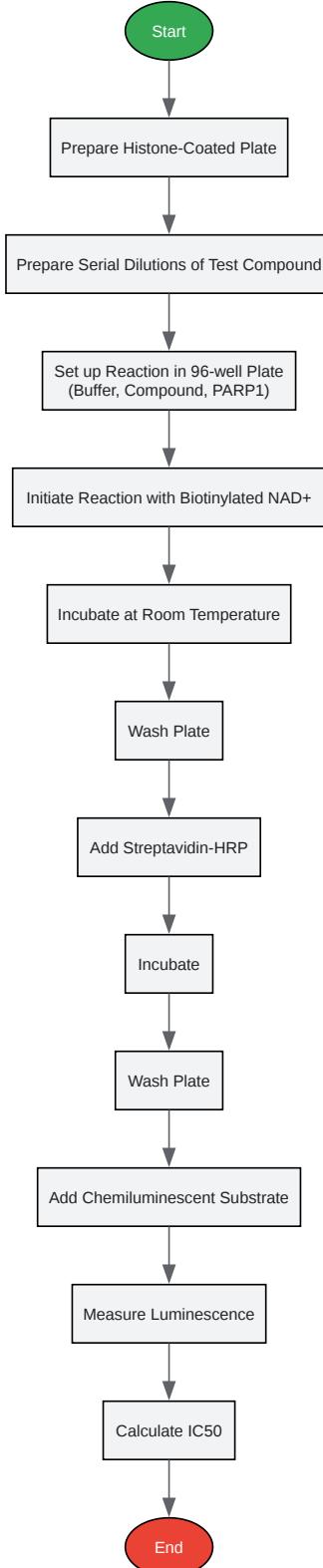
Quantitative Data: PARP1 Inhibition

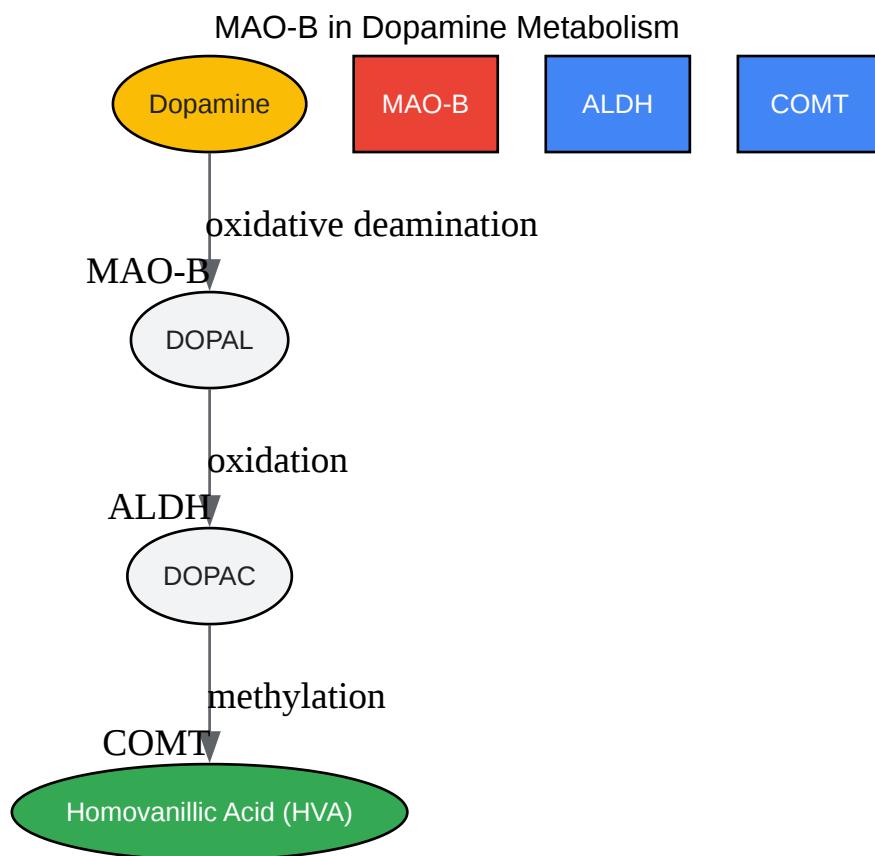
Compound ID	Modification	PARP1 IC50 (μM)	Reference
3	Dihydro-benzodioxin carboxamide derivative	12	[1]
4	2,3-dihydro-1,4-benzodioxine-5-carboxamide	5.8	[1]
10	Dihydro-benzodioxin carboxamide derivative	0.88	[1]
49	(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide	0.082	[1]

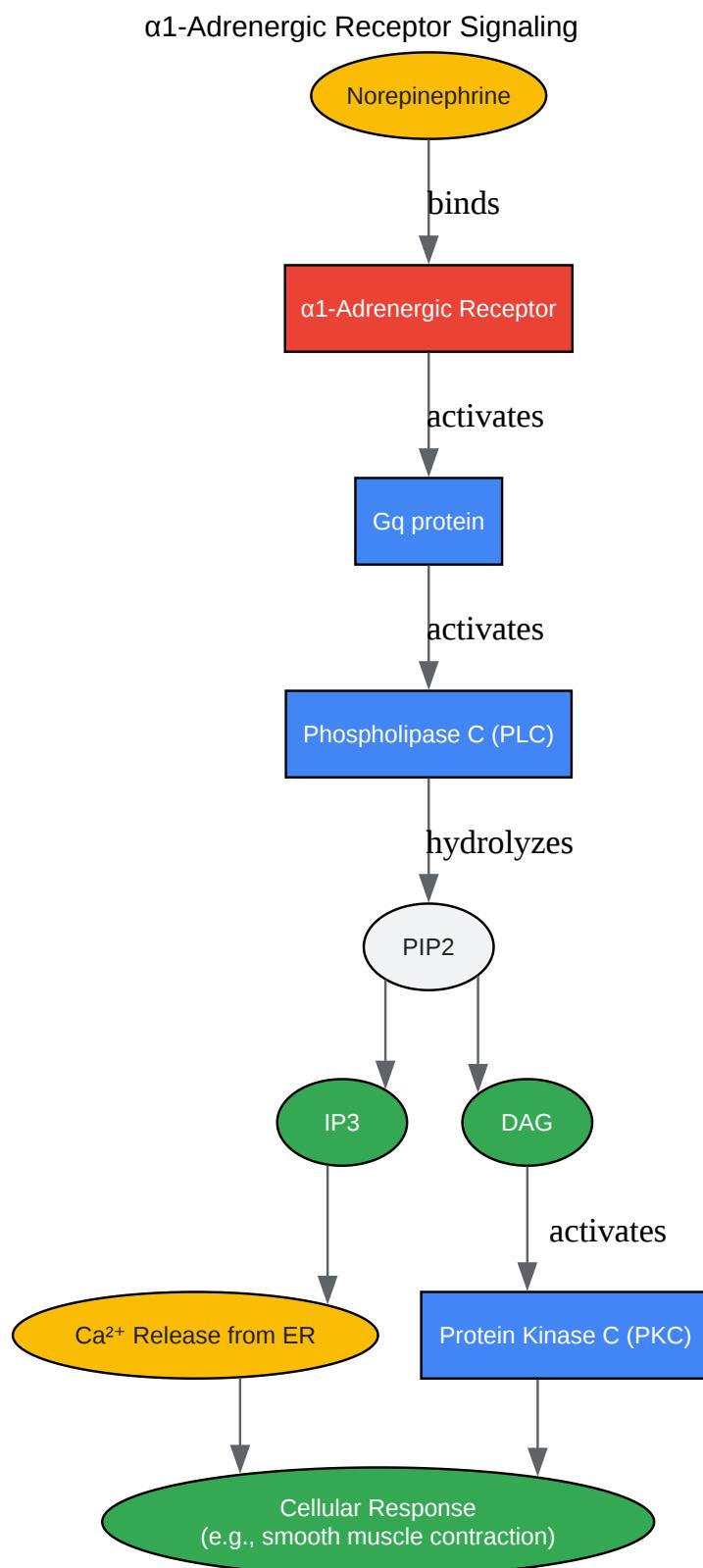
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair



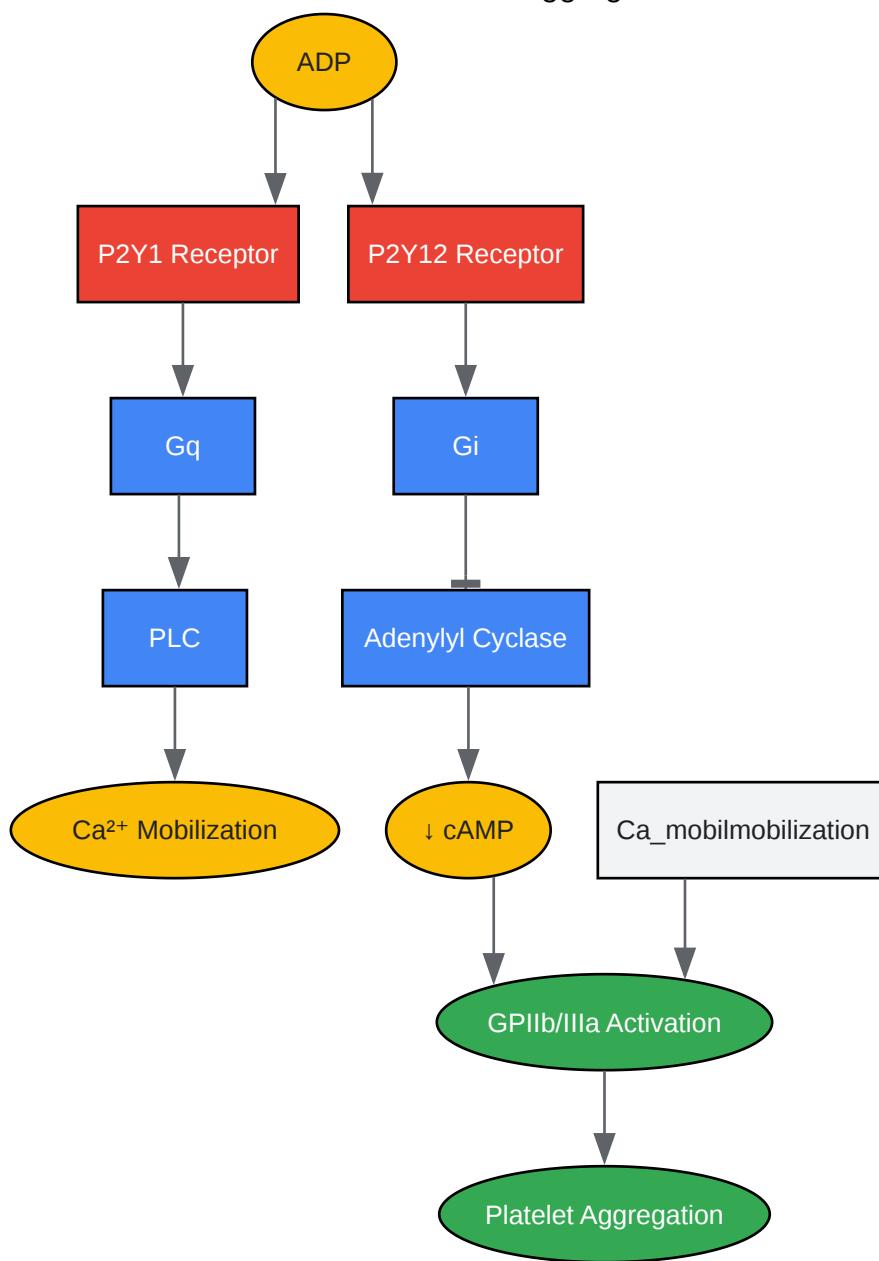
Workflow for PARP1 Inhibition Assay







ADP-Induced Platelet Aggregation

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References

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